![molecular formula C9H9BrN2S B1483601 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090941-68-5](/img/structure/B1483601.png)
4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with applications in medicinal chemistry . They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based conjugated polymers have exceptional optical and conductive properties . Nickel- and palladium-based protocols are popular strategies for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, such as the one , have been reported to possess significant antimicrobial properties. The presence of the thiophene ring is known to enhance the activity against a range of pathogens. For instance, certain thiophene compounds have shown good activity against Pseudomonas aeruginosa, a common bacterium that can cause disease . This suggests that our compound could be synthesized into potential antimicrobial agents for treating bacterial infections.
Pharmaceutical Development: Anti-inflammatory Drugs
The thiophene moiety is a common feature in many anti-inflammatory drugs. The structural similarity of “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” to other thiophene-based anti-inflammatory compounds indicates its potential use in the development of new anti-inflammatory medications . This application is particularly relevant given the ongoing need for more effective and safer anti-inflammatory therapies.
Material Science: Organic Semiconductors
Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound could be utilized in the synthesis of novel organic semiconductor materials due to its thiophene core.
Cancer Research: Anticancer Agents
Research has shown that thiophene derivatives can exhibit anticancer properties. The structural components of “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” may be conducive to the synthesis of new anticancer agents, potentially offering new avenues for cancer treatment .
Corrosion Inhibition: Industrial Applications
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, which is a significant issue in various industries .
Anesthetic Formulations: Dental Anesthetics
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe. The compound “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be explored for similar uses, potentially leading to the development of new anesthetic formulations .
Enzyme Inhibition: Kinase Inhibitors
Thiophene compounds have been identified as effective kinase inhibitors, which are important in the treatment of various diseases, including cancer. The subject compound could be a candidate for the development of new kinase inhibitors, given its structural features .
Antioxidant Research: Free Radical Scavengers
Antioxidants are crucial in combating oxidative stress in the body. Thiophene derivatives have shown antioxidant properties, suggesting that “4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could be valuable in the synthesis of compounds that act as free radical scavengers .
Mechanism of Action
Thiophene-based compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGOZABZKJSFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CSC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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